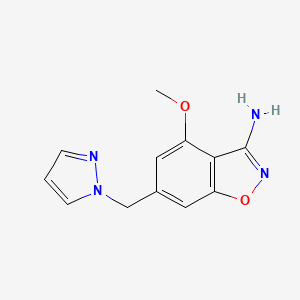

4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine

Beschreibung

Eigenschaften

Molekularformel |

C12H12N4O2 |

|---|---|

Molekulargewicht |

244.25 g/mol |

IUPAC-Name |

4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine |

InChI |

InChI=1S/C12H12N4O2/c1-17-9-5-8(7-16-4-2-3-14-16)6-10-11(9)12(13)15-18-10/h2-6H,7H2,1H3,(H2,13,15) |

InChI-Schlüssel |

CNGYVZDJZWETNN-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC2=C1C(=NO2)N)CN3C=CC=N3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Alternative Synthetic Routes via Benzoxazole Intermediates

Research on benzoxazole derivatives with amino substituents at position 3 often employs the condensation of 2-aminophenol derivatives with benzoyl chlorides followed by cyclization under acidic conditions. This approach can be adapted to prepare 4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine by:

- Preparing 2-aminophenol derivatives substituted with methoxy and pyrazol-1-ylmethyl groups.

- Condensing with benzoyl chloride derivatives.

- Cyclizing under acidic conditions (e.g., polyphosphoric acid at elevated temperature).

- Reduction or substitution reactions to introduce the amino group at position 3.

This method is supported by palladium-catalyzed direct arylation and amination techniques for functionalizing benzoxazole rings at specific positions.

Supporting Synthetic Chemistry of Pyrazole and Benzoxazole Moieties

The pyrazol-1-ylmethyl substituent is often introduced via alkylation reactions using pyrazole derivatives bearing suitable leaving groups or activated intermediates. The benzoxazole ring construction typically involves:

- Cyclization of ortho-aminophenol derivatives with carboxylic acid derivatives or acid chlorides.

- Functional group transformations such as nitration, reduction, halogenation, and amination to achieve the desired substitution pattern.

For example, nitration followed by catalytic hydrogenation can convert nitro groups to amino groups on the benzoxazole ring.

Summary Table of Preparation Methods

The preparation of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine involves strategic installation of the pyrazol-1-ylmethyl substituent followed by benzoxazole ring formation and introduction of the amino group at position 3. The most documented method employs nucleophilic aromatic substitution of a fluorinated benzoxazole precursor with a pyrazole derivative, followed by cyclization and amination steps. Alternative approaches utilize condensation of 2-aminophenol derivatives and palladium-catalyzed functionalization to achieve the target molecule.

These methods are supported by high yields and standard purification techniques, with analytical data confirming the formation of key intermediates. The synthetic routes provide a robust framework for preparing this compound for further pharmaceutical or chemical research applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxy and amine groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

Substitution: Halogenating agents, alkylating agents; reactions are conducted under controlled temperatures and pressures.

Major Products

Wissenschaftliche Forschungsanwendungen

4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine has been explored for various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity: The chloro and iodo analogs exhibit higher lipophilicity compared to the methoxy derivatives, influencing their pharmacokinetic profiles .

Pyrazole-containing analogs (e.g., compounds in ) are often prioritized in kinase inhibitor research due to their ability to form key interactions with ATP-binding pockets .

Synthetic Accessibility :

- Chloro and methoxy derivatives are more commonly synthesized due to readily available starting materials (e.g., 6-chloro-1,2-benzoxazol-3-amine is a commercial building block) .

- The pyrazol-1-ylmethyl group requires multi-step functionalization, increasing synthetic complexity .

Computational and Experimental Tools for Analysis

- Structural Elucidation : ORTEP-III is widely used for crystallographic visualization, critical for confirming substituent orientation in benzoxazole analogs .

Biologische Aktivität

4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine (CAS No. 2568912-43-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The structure of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine can be represented as follows:

This compound features a benzoxazole ring fused with a pyrazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives containing the pyrazole moiety exhibit significant anticancer properties. The following table summarizes the anticancer activities of various compounds related to 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine:

These findings indicate that the compound demonstrates promising cytotoxicity against colorectal and epdermoid carcinoma cell lines.

The mechanism of action for the anticancer effects of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine appears to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines.

- Induction of Apoptosis : Studies suggest that it may induce apoptosis through mitochondrial pathways.

- Targeting Specific Proteins : Molecular docking studies indicate potential binding interactions with vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR), which are crucial in tumor angiogenesis and growth .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amine. Key observations include:

- Substituent Variability : The presence and position of substituents on the benzoxazole and pyrazole rings significantly affect potency.

- Lipophilicity : Increased lipophilicity generally enhances cellular uptake and bioavailability.

- Functional Groups : The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the compound, impacting its reactivity and interaction with biological targets .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole-containing compounds in cancer therapy:

- Study on HCT116 Cells : A recent investigation compared the efficacy of various pyrazole derivatives against HCT116 cells, revealing that compounds similar to 4-Methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-amines exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .

- Combination Therapy : Another study explored the potential of combining this compound with other agents to enhance therapeutic outcomes in resistant cancer models, demonstrating synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.